molecular formula C4H7BrO B2444591 2-(Bromomethyl)prop-2-en-1-ol CAS No. 96738-06-6

2-(Bromomethyl)prop-2-en-1-ol

Cat. No.: B2444591
CAS No.: 96738-06-6
M. Wt: 151.003
InChI Key: ZGBZQPLMILYHFP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)prop-2-en-1-ol is an organic compound belonging to the class of α,β-unsaturated alcohols It is characterized by the presence of a bromomethyl group attached to a prop-2-en-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of allyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature and concentration can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous solution.

    Elimination: Strong bases such as potassium tert-butoxide.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products:

    Substitution: Prop-2-en-1-ol.

    Elimination: Prop-2-en-1-ol and hydrogen bromide.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

2-(Bromomethyl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)prop-2-en-1-ol involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, making it a suitable electrophile for various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    2-(Chloromethyl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of bromine.

    2-(Iodomethyl)prop-2-en-1-ol: Contains an iodine atom in place of bromine.

    Prop-2-en-1-ol: Lacks the halogen substituent.

Uniqueness: 2-(Bromomethyl)prop-2-en-1-ol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(bromomethyl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-4(2-5)3-6/h6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBZQPLMILYHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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